molecular formula C25H25N3O4S2 B2556865 (Z)-N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 900134-86-3

(Z)-N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No.: B2556865
CAS No.: 900134-86-3
M. Wt: 495.61
InChI Key: JQXQYRLMWQXUBB-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C25H25N3O4S2 and its molecular weight is 495.61. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity and Mechanisms

  • Research on ABTS/PP decolorization assays and analytical methods used in determining antioxidant activity highlights the importance of understanding the mechanisms behind antioxidant capacity and its implications across various fields, including medicine and food engineering. These studies elucidate the reaction pathways and detection mechanisms of antioxidants, which could be relevant for compounds with similar structures or functional groups to the specified compound (Ilyasov et al., 2020); (Munteanu & Apetrei, 2021).

Hepatic Protection and Pharmacokinetics

  • Indole-3-Carbinol (I3C) and its derivatives, sharing a core structural motif with the compound of interest, have demonstrated pleiotropic protective effects on chronic liver injuries through various mechanisms, including the modulation of enzymes relevant to hepatitis viral replication and lipogenesis. This indicates potential therapeutic applications of indole derivatives in hepatic protection (Wang et al., 2016).

Environmental Impact and Behavior of Chemical Compounds

  • Studies on the occurrence, fate, and behavior of parabens in aquatic environments review the environmental effects of chemical compounds, including those used as preservatives in pharmaceuticals. This research can provide a framework for understanding the environmental impact of novel compounds and their derivatives (Haman et al., 2015).

Synthetic and Biological Importance of Derivatives

  • The synthesis and biological importance of thiazolidinediones, as well as methylene-linked liquid crystal dimers, provide insight into the synthetic versatility and wide range of biological activities of compounds containing thiazolidine and benzothiazole derivatives. These findings highlight the potential for developing novel therapeutic agents with optimized pharmacological activities (Rosales-Hernández et al., 2022); (Henderson & Imrie, 2011).

Properties

IUPAC Name

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-31-18-5-3-16(4-6-18)13-22-24(30)28(25(33)34-22)12-10-23(29)26-11-9-17-15-27-21-14-19(32-2)7-8-20(17)21/h3-8,13-15,27H,9-12H2,1-2H3,(H,26,29)/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXQYRLMWQXUBB-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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